4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine

FMS kinase cancer immunotherapy CSF-1R

This specific 4,6-dimethyl substitution pattern is essential for maintaining the conformational bias required by FMS kinase and colchicine-binding site pharmacophores. Replacement with unsubstituted or mono-methyl analogs results in significant potency loss (IC50 shift from 30 nM to 96 nM). Procure this ≥98% pure scaffold to accelerate hit-to-lead progression with confirmed selectivity across a panel of 40 kinases and validated antiproliferative activity (IC50 0.12–0.21 µM against HeLa, SGC-7901, and MCF-7 cell lines).

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B12970987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN2)C(=N1)C
InChIInChI=1S/C9H10N2/c1-6-5-9-8(3-4-10-9)7(2)11-6/h3-5,10H,1-2H3
InChIKeyAEBCFWXWOVLUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine for Precision Medicinal Chemistry and Pharmaceutical R&D Procurement


4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine (CAS 1504744-49-3) is a nitrogen-containing fused heterocycle belonging to the 5-azaindole family, characterized by methyl substituents at the 4- and 6-positions of the pyridine ring . This scaffold serves as a key building block in the synthesis of kinase inhibitors and anticancer agents, with derivatives demonstrating potent activity against FMS kinase and colchicine-binding site inhibition [1][2].

Why 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine Cannot Be Replaced by Generic 5-Azaindole Analogs in Research Programs


The 4,6-dimethyl substitution pattern confers distinct steric and electronic properties that are critical for target engagement [1]. Replacement with the unsubstituted core (1H-pyrrolo[3,2-c]pyridine) or mono-methyl analogs (e.g., 6-methyl-1H-pyrrolo[3,2-c]pyridine) alters the scaffold's lipophilicity, metabolic stability, and binding pose, leading to significant loss of potency in downstream kinase inhibitor programs [2][3]. The specific placement of methyl groups at both the 4- and 6-positions is non-trivial for maintaining the conformational bias required by FMS kinase and colchicine-binding site pharmacophores [3][4].

Quantitative Differentiation Evidence for 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine Against Closest Analogs


FMS Kinase Inhibitory Potency of Derivatives Built on the 4,6-Dimethyl Scaffold Compared to the Unsubstituted Core

Derivatives incorporating the 4,6-dimethyl-1H-pyrrolo[3,2-c]pyridine scaffold exhibit significantly enhanced FMS kinase inhibition compared to derivatives built on the unsubstituted 1H-pyrrolo[3,2-c]pyridine core. Compound 1r (4,6-dimethyl-substituted) shows an IC50 of 30 nM against FMS kinase, which is 3.2-fold more potent than the unsubstituted lead compound KIST101029 (IC50 = 96 nM) [1][2].

FMS kinase cancer immunotherapy CSF-1R

Antiproliferative Activity of 4,6-Dimethyl-Scaffold Derivatives Across Multiple Cancer Cell Lines

The 4,6-dimethyl-pyrrolo[3,2-c]pyridine derivative 1r demonstrates broad antiproliferative activity with IC50 values ranging from 0.15–1.78 µM against a panel of thirteen cancer cell lines, including six ovarian, two prostate, and five breast cancer lines [1]. In comparison, derivatives built on the unsubstituted core (KIST101029) show significantly higher IC50 values in bone marrow-derived macrophages (BMDM) of 195 nM versus 84 nM for compound 1r, representing a 2.32-fold reduction in potency [1].

antiproliferative ovarian cancer breast cancer

Physicochemical Property Differentiation: Boiling Point and Density Versus Unsubstituted and Dichloro Analogs

4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine exhibits a predicted boiling point of 278.1 ± 35.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ . The 4,6-dichloro analog shows a lower boiling point (~246 °C estimated) due to higher molecular weight and altered intermolecular forces , while the unsubstituted 1H-pyrrolo[3,2-c]pyridine has a reported boiling point of 132 °C at 0.2 mmHg . These differences in boiling point and density affect purification strategy (distillation vs. chromatography) and handling requirements during scale-up synthesis.

physicochemical property boiling point density

Commercial Purity Benchmarking and Batch-to-Batch Reproducibility

4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine is available from Bidepharm with standard purity ≥98%, accompanied by NMR, HPLC, and GC batch-specific quality control documentation . In comparison, the 4,6-dichloro analog is typically supplied at 97% purity (Sigma-Aldrich) or 95% (various vendors) , and the unsubstituted core is available at >98% but with narrower melting point range specification . The consistent 98% purity of the dimethyl compound, combined with comprehensive analytical data packages, reduces the need for in-house repurification and quality verification before use in sensitive catalytic or biological assays.

purity quality control NMR

Highest-Impact Research and Procurement Scenarios for 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine


Lead Optimization in FMS/CSF-1R Kinase Inhibitor Programs for Immuno-Oncology

Medicinal chemistry teams targeting FMS kinase for cancer immunotherapy should prioritize the 4,6-dimethyl scaffold for core structure optimization. The 3.2-fold potency improvement observed with compound 1r (IC50 = 30 nM) over the unsubstituted analog KIST101029 (IC50 = 96 nM) directly accelerates hit-to-lead progression [1]. The scaffold's established selectivity profile against a panel of 40 kinases further reduces the synthetic burden of iterative selectivity engineering [1].

Synthesis of Colchicine-Binding Site Inhibitors as Mitotic Arrest Agents

The 2024 study by Wang et al. [2] established that derivatives of 4,6-dimethyl-1H-pyrrolo[3,2-c]pyridine achieve IC50 values of 0.12–0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines. Procurement of this specific scaffold enables rapid expansion of the compound series 10t with confirmed tubulin polymerization inhibition at 3–5 µM, providing a validated starting point for antimitotic drug discovery [2].

Physicochemical Property-Driven Scaffold Selection in Multi-Step Synthesis

The intermediate boiling point (278.1 °C) of 4,6-dimethyl-1H-pyrrolo[3,2-c]pyridine simplifies downstream purification compared to the more volatile unsubstituted analog (132 °C at reduced pressure) . This property, combined with consistent commercial purity ≥98% from Bidepharm , makes it the preferred choice for synthetic chemists planning multi-step routes where intermediate isolation and quality control are critical for overall yield and reproducibility.

Kinase Selectivity Profiling in Polypharmacology Research

Compound 1r, derived from the 4,6-dimethyl scaffold, demonstrated selectivity for FMS kinase when tested against a panel of 40 kinases [1]. This selectivity profile supports the use of the scaffold in polypharmacology studies where off-target kinase inhibition must be minimized. Researchers can confidently incorporate this scaffold into chemical probes for CSF-1R biology without extensive additional kinase counter-screens.

Quote Request

Request a Quote for 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.